molecular formula C10H9N3O2 B1587456 methyl 6-(1H-pyrazol-1-yl)nicotinate CAS No. 321533-62-4

methyl 6-(1H-pyrazol-1-yl)nicotinate

Cat. No. B1587456
Key on ui cas rn: 321533-62-4
M. Wt: 203.2 g/mol
InChI Key: ZNCLEEDBRQOXRG-UHFFFAOYSA-N
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Patent
US07135573B2

Procedure details

To a solution of pyrazole (19.4 g, 0.28 mol) in 100 mL anhydrous DMSO, which was at a temperature of 0° C., was added NaH (7.5 g, 0.3 mol) gradually over a period of 30 min. The resulting reaction mixture was allowed to warm to room temperature, at which the mixture continued to agitate for an additional 30 min. Methyl 6-chloronicotinate (35 g, 0.2 mol) was added to the stirring reaction mixture and agitated vigorously for a period of 6 hr. The reaction mixture was subsequently cooled to a temperature of about 0° C. and poured into a saturated aqueous, 0° C. NH4Cl solution. The resulting precipitate was filtered, washed with water, and dried to give a compound of formula (XI-a) (38.3 g, 93% yield) as an off-white solid.
Quantity
19.4 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[N:2]1.[H-].[Na+].Cl[C:9]1[CH:18]=[CH:17][C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:11][N:10]=1.[NH4+].[Cl-]>CS(C)=O>[CH3:16][O:15][C:13](=[O:14])[C:12]1[CH:17]=[CH:18][C:9]([N:1]2[CH:5]=[CH:4][CH:3]=[N:2]2)=[N:10][CH:11]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
19.4 g
Type
reactant
Smiles
N1N=CC=C1
Step Two
Name
Quantity
7.5 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
35 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)OC)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to agitate for an additional 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was at a temperature of 0° C.
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
agitated vigorously for a period of 6 hr
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was subsequently cooled to a temperature of about 0° C.
ADDITION
Type
ADDITION
Details
poured into a saturated aqueous, 0° C
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give a compound of formula (XI-a) (38.3 g, 93% yield) as an off-white solid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC(C1=CN=C(C=C1)N1N=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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